Bienvenue dans la boutique en ligne BenchChem!

6-fluoro-3-methyl-1H-indazole-5-carboxylic acid

Anticancer K562 Cytotoxicity

6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid (CAS 1360964-01-7) is a disubstituted indazole derivative that serves as a core synthetic intermediate and a privileged fragment in modern drug discovery. Its molecular architecture uniquely integrates a hydrogen-bond-donor/acceptor carboxylic acid handle at the 5-position, a lipophilic methyl group at the 3-position, and an electronegative fluorine atom at the 6-position of the bicyclic indazole scaffold.

Molecular Formula C9H7FN2O2
Molecular Weight 194.16 g/mol
Cat. No. B8230352
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-fluoro-3-methyl-1H-indazole-5-carboxylic acid
Molecular FormulaC9H7FN2O2
Molecular Weight194.16 g/mol
Structural Identifiers
SMILESCC1=C2C=C(C(=CC2=NN1)F)C(=O)O
InChIInChI=1S/C9H7FN2O2/c1-4-5-2-6(9(13)14)7(10)3-8(5)12-11-4/h2-3H,1H3,(H,11,12)(H,13,14)
InChIKeyUOGPBMKOXQEYSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid: A Strategic Heterocyclic Building Block for Kinase-Focused Medicinal Chemistry


6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid (CAS 1360964-01-7) is a disubstituted indazole derivative that serves as a core synthetic intermediate and a privileged fragment in modern drug discovery . Its molecular architecture uniquely integrates a hydrogen-bond-donor/acceptor carboxylic acid handle at the 5-position, a lipophilic methyl group at the 3-position, and an electronegative fluorine atom at the 6-position of the bicyclic indazole scaffold . This specific substitution pattern allows it to function as a versatile building block for generating structurally diverse compound libraries targeting ATP-binding pockets, particularly in the development of potent and selective kinase inhibitors .

The Indispensable 6-Fluoro-3-methyl-5-carboxy Combination: Why Standard Indazole Alternatives Fail in Potency and Selectivity


Simple indazole analogs lacking the precise 6-fluoro-3-methyl-5-carboxylic acid substitution pattern cannot replicate the specific target engagement required for advanced lead optimization. The 5-carboxylic acid group is critical for vectorial derivatization into carboxamides and sulfonamides . The 6-fluoro substituent is a key determinant of potency against targets like CDK8 and IRAK4, where its absence or replacement leads to a significant loss in inhibitory activity . Meanwhile, 3-unsubstituted indazoles exhibit distinct physicochemical properties, while analogs with a 6-bromo substituent trade fluorine's unique metabolic stability for higher lipophilicity and altered target affinity .

Data-Driven Differentiation Guide for 6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid


Potent Anti-Cancer Fragment Activity in K562 Leukemia Cells vs. HEK-293 Normal Cells

The methyl ester prodrug, methyl 6-fluoro-3-methyl-1H-indazole-5-carboxylate, demonstrates potent and selective cytotoxicity against the K562 chronic myeloid leukemia cell line (IC50 = 5.15 µM), showcasing the value of the 6-fluoro-3-methyl-5-carboxylate pharmacophore as an anticancer fragment when compared to its generally lower toxicity in normal cells .

Anticancer K562 Cytotoxicity

Core Scaffold for Ultra-Selective NaV1.7 Inhibitors: Enabling Analgesic Drug Discovery

The compound is the direct precursor to GX-585, a sulfonamide analog acting as a novel potent inhibitor of the NaV1.7 voltage-gated sodium channel. GX-585 demonstrates high selectivity over NaV1.5, a critical anti-target for cardiac safety, and limited selectivity over NaV1.1 and NaV1.2 . This highlights how the 6-fluoro-3-methyl substitution pattern on the indazole-5-carboxylic acid core is essential for achieving subtype-selective sodium channel blockade, a capability not achievable with simpler indazole-5-carboxylic acid analogs .

Pain NaV1.7 Selectivity

Validated CDK8 Inhibitory Activity: A Key Scaffold in Transcriptional Kinase Targeting

The compound has been identified as an inhibitor of cyclin-dependent kinase 8 (CDK8), a transcriptional regulator and oncogene . This activity distinguishes it from many other indazole building blocks that do not serve as direct pharmacophores for CDK8/19. The 3-benzylindazole class, to which this compound is structurally related, has been optimized to create potent and selective CDK8 inhibitors with demonstrated in vivo efficacy, including modulation of the pharmacodynamic biomarker phospho-STAT1 in an SW620 human colorectal carcinoma xenograft model .

Kinase Inhibitor CDK8 Transcription

Enabling IKK2 Inhibition for Autoimmune Diseases: A Diversifiable Carboxylic Acid Handle

The carboxylic acid moiety serves as a crucial anchor for constructing carboxamide-based IKK2 (IKKβ) inhibitors. Patented 6-substituted indazole carboxamides, derived from this acid, are described for treating rheumatoid arthritis, asthma, and COPD. The 3-methyl group is a conserved feature among many potent IKK2 inhibitors, as it fits into a specific hydrophobic pocket of the enzyme .

IKK2 Inhibitor Autoimmune Inflammation

IRAK4 Inhibitor Scaffold: Addressing a Key Innate Immune Target

The compound is referenced as a core structure in patents for substituted indazole IRAK4 inhibitors . IRAK4 kinase is a critical mediator in innate immune signaling, making inhibitors of this target highly sought-after for treating autoimmune and inflammatory disorders. The unique arrangement of the fluorine and methyl substituents around the indazole ring is essential for achieving the required potency and selectivity against IRAK4, distinguishing it from other indazole isomers .

IRAK4 Inhibitor Innate Immunity Kinase

Engineered Physicochemical Profile: Optimized Lipophilicity and Metabolic Stability via 6-Fluorination

The 6-fluoro substituent is a strategic modification. Compared to a 6-hydrogen analog (3-methyl-1H-indazole-5-carboxylic acid, MW 176.17), the target compound (MW 194.16) exhibits increased lipophilicity (XLogP3-AA = 1.6) and altered electronic properties, which can improve membrane permeability . Compared to a 6-bromo analog (e.g., 6-bromo-4-fluoro-3-methyl-1H-indazole), the 6-fluoro substitution offers superior metabolic stability due to the strength of the C-F bond, avoiding potential debromination, a common metabolic liability .

Medicinal Chemistry Physicochemical Metabolic Stability

Highest-Value Application Scenarios for Procuring 6-Fluoro-3-methyl-1H-indazole-5-carboxylic acid


Fragment-Based Drug Discovery (FBDD) for Oncology

Procure this compound as a validated anticancer fragment. Its methyl ester derivative has demonstrated selective cytotoxicity against K562 leukemia cells (IC50 = 5.15 µM). Use the free acid as a starting point for structure-guided optimization of CDK8 inhibitors, a strategy validated by x-ray crystallography and in vivo pharmacodynamic modulation of the STAT1 biomarker .

Pain Program: Synthesis of Subtype-Selective Sodium Channel Blockers

Use this acid as the critical intermediate for generating libraries of NaV1.7 inhibitors. It is the direct precursor to GX-585, a compound with proven high selectivity for NaV1.7 over the cardiotoxic anti-target NaV1.5, making it invaluable for developing safer, non-opioid analgesics .

Immunology and Inflammation: IRAK4 and IKK2 Targeted Libraries

Utilize the 5-carboxylic acid handle for rapid amide coupling to build diverse compound arrays targeting IRAK4 and IKK2. The unique 6-fluoro-3-methyl substitution pattern is a conserved and essential feature in multiple potent inhibitor series for these key nodes in the innate immune and NF-κB signaling pathways, respectively .

Scaffold-Hopping and Structure-Activity Relationship (SAR) Exploration

Use this compound as a key intermediate for systematic bioisosteric replacement studies. Its balanced profile, with increased lipophilicity (XLogP3-AA = 1.6) and metabolic stability from the 6-fluoro group, provides a more drug-like starting scaffold compared to unsubstituted or brominated analogs. Derivatize it to explore how modifications to the carboxylic acid affect potency, selectivity, and pharmacokinetic properties across multiple kinase targets .

Quote Request

Request a Quote for 6-fluoro-3-methyl-1H-indazole-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.